BenchChemオンラインストアへようこそ!

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine

Coordination chemistry Ligand design Metallodrug discovery

This 3-(methylsulfanyl)-6-(pyridin-2-yl)pyridazine is the only positional isomer that forms a stable five-membered chelate with transition metals (Fe, Ru, Ir), enabling precise catalyst design. The methylsulfanyl group permits direct SNAr displacement without pre-activation, unlike the thione or hydrolytically labile chloro analogs. With MW ~203 g/mol, it meets fragment-based screening criteria and offers two orthogonal vectors for library synthesis. Researchers optimizing SAR at the pyridazine 3-position or developing modular routes to polysubstituted pyridazines should select this building block for maximum synthetic flexibility and reduced cycle times.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 872701-34-3
Cat. No. B2544502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine
CAS872701-34-3
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESCSC1=NN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3
InChIKeyPAZLNYVUSLTUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine (CAS 872701-34-3): Core Scaffold Identity and Procurement Baseline


3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine (CAS 872701-34-3) is a heterocyclic building block belonging to the thioether-functionalized pyridazine class, featuring a methylsulfanyl group at the 3-position and a pyridin-2-yl substituent at the 6-position of the pyridazine ring. This compound serves as a versatile intermediate for stepwise functionalization via sequential chemoselective transformations of the thioether and pyridyl moieties [1]. The pyridazine core is a recognized privileged scaffold in medicinal chemistry, and the specific 2-pyridyl substitution pattern enables bidentate N,N'-coordination to metal centers, distinguishing it from its 3-pyridyl and 4-pyridyl positional isomers [2].

Why 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine Cannot Be Readily Replaced by Generic Pyridazine Analogs in Research Protocols


Direct substitution of 3-(methylsulfanyl)-6-(pyridin-2-yl)pyridazine with its 3-pyridyl or 4-pyridyl positional isomers, or with halogenated or thione analogs, introduces significant and often unpredictable alterations in metal-binding geometry, leaving-group reactivity, and downstream synthetic compatibility. The pyridin-2-yl nitrogen is positioned to form a stable five-membered chelate ring with the adjacent pyridazine N1 atom upon metal coordination, a mode inaccessible to the 3-pyridyl and 4-pyridyl isomers [1]. Furthermore, the methylsulfanyl thioether exhibits markedly different nucleophilic displacement kinetics compared to both the thione (which requires activation) and the chloro (which is susceptible to premature hydrolysis) leaving groups, directly impacting the efficiency and selectivity of subsequent derivatization steps [2].

Quantitative Differentiation Evidence for 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine vs. Closest Structural Analogs


Pyridine Nitrogen Positional Isomerism Dictates Metal Chelation Capability: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl

The pyridin-2-yl substituent in the target compound provides an N,N'-bidentate chelating motif capable of forming a thermodynamically favored five-membered metallacycle with the adjacent pyridazine N1 atom. This chelation mode is geometrically impossible for the 3-pyridyl isomer and the 4-pyridyl isomer due to the unfavorable formation of four-membered or seven-membered rings, respectively [1]. The difference in chelate ring size translates to orders-of-magnitude variation in metal-binding affinity (log K) and complex stability, directly impacting catalytic activity and biological targeting [2].

Coordination chemistry Ligand design Metallodrug discovery

Thioether (Methylsulfanyl) vs. Thione Leaving Group: Differential Reactivity in Nucleophilic Displacement

The methylsulfanyl group (SCH3) in the target compound serves as a moderately activated leaving group for nucleophilic aromatic substitution (SNAr) at the pyridazine 3-position. In contrast, the corresponding thione tautomer (6-(pyridin-2-yl)pyridazine-3(2H)-thione) cannot undergo direct SNAr displacement; it requires prior S-alkylation or oxidation to the sulfoxide/sulfone to become a competent leaving group [1]. This mechanistic distinction means the target compound enables a one-step displacement protocol that the thione analog cannot match without additional activation steps.

Nucleophilic aromatic substitution Synthetic methodology Building block reactivity

Synthetic Accessibility: Methylsulfanyl vs. Chloro Leaving Group Stability Under Aqueous and Protic Conditions

The 3-chloro analog (3-chloro-6-(pyridin-2-yl)pyridazine) is highly susceptible to hydrolysis under protic or aqueous basic conditions, generating the corresponding pyridazinone and limiting its utility in multi-step sequences requiring aqueous workup. The methylsulfanyl group in the target compound is significantly more hydrolytically stable, permitting a broader range of reaction conditions including aqueous bases and protic solvents [1]. This stability difference is well-documented for aryl alkyl sulfides vs. aryl chlorides in heterocyclic systems.

Synthetic robustness Leaving group stability Process chemistry

Molecular Properties: Target Compound vs. Extended Thioether Analog LDN-212320

The target compound (MW ≈ 203 g/mol, heavy atom count = 14) falls within the lower molecular weight range amenable to fragment-based screening approaches. In contrast, the 2-methylbenzylthio congener LDN-212320 (CAS 894002-50-7, MW = 293.4 g/mol, heavy atom count = 21) contains a bulkier lipophilic substituent that increases logP by approximately 2 units and adds 7 heavy atoms [1]. For fragment-based drug discovery (FBDD) campaigns, the smaller size of the target compound provides greater ligand efficiency potential and leaves more vectors for subsequent fragment growth.

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Optimal Scientific and Industrial Application Scenarios for 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine


Bidentate N,N'-Ligand for Transition Metal Catalyst Design

The pyridin-2-yl and pyridazine N1 atoms form a five-membered chelate ring upon coordination to transition metals (e.g., Fe, Ru, Ir), a geometry unique to the 2-pyridyl isomer among positional variants. This chelating motif has been structurally characterized in related 6-(pyridin-2-yl)pyridazine iron(0) carbonyl complexes, and the target compound's methylsulfanyl group offers an additional pendant donor site for tuning electronic properties or anchoring to supports [1]. Researchers developing homogeneous catalysts for hydrogenation, cross-coupling, or C–H activation should procure the 2-pyridyl isomer specifically to achieve the intended chelate geometry.

One-Step Nucleophilic Displacement Platform for Parallel Library Synthesis

The methylsulfanyl leaving group permits direct SNAr displacement with a range of nitrogen, oxygen, and carbon nucleophiles without requiring pre-activation (unlike the thione analog) and without the hydrolytic sensitivity issues of the chloro analog [1]. This enables high-throughput parallel synthesis of 3-substituted-6-(pyridin-2-yl)pyridazine libraries in a single displacement step, reducing the synthetic sequence by one step relative to thione-based routes. Medicinal chemistry teams optimizing SAR at the pyridazine 3-position benefit from reduced cycle time and higher success rates in plate-based parallel chemistry formats.

Fragment-Based Lead Discovery with Ligand-Efficient Pyridazine Cores

With a molecular weight of approximately 203 g/mol, 3-(methylsulfanyl)-6-(pyridin-2-yl)pyridazine meets the physicochemical criteria for fragment-based screening (MW < 250, heavy atom count < 18) and provides two orthogonal vectors (C3-thioether and C6-pyridyl) for subsequent fragment elaboration [1]. Its smaller size relative to extended thioether analogs like LDN-212320 (MW 293.4) yields higher ligand efficiency metrics and leaves more room for growth without exceeding lead-likeness thresholds. Fragment-screening groups should prioritize this compound over larger analogs when assembling pyridazine-focused fragment libraries.

Stepwise Orthogonal Functionalization of the Pyridazine Scaffold

The target compound is specifically suited for iterative, chemoselective diversification strategies: the pyridin-2-yl group can undergo directed C–H metalation or cross-coupling, and the methylsulfanyl group can be oxidized to a sulfone for subsequent SNAr displacement, with the order of these transformations being interchangeable depending on the synthetic target [1]. This orthogonal reactivity profile is not achievable with the chloro analog (which competes for metalation at C3) or the thione analog (which requires activation before displacement). Synthetic methodology groups developing modular routes to polysubstituted pyridazines should select this building block for maximum synthetic flexibility.

Quote Request

Request a Quote for 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.